molecular formula C18H21ClN4OS B2667787 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-93-8

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2667787
CAS RN: 869342-93-8
M. Wt: 376.9
InChI Key: OORBXZYZRSVUMW-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21ClN4OS and its molecular weight is 376.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds within the [1,2,4]triazole derivatives, including those with thiazolo moieties, have been synthesized and tested for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similar research involving 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines bearing antimicrobial activity suggests a promising avenue for developing new antibiotics and antifungal agents (Taha, 2008).

Synthesis and Characterization

The synthesis and characterization of [1,2,4]triazole derivatives have been a focus of research, aiming at developing novel compounds with enhanced biological activities. A study on the vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical aspects of similar compounds offers insights into their molecular structure and potential applications in developing drugs with specific biological activities (Kuruvilla et al., 2018).

Anticancer Activities

Some triazolo and thiadiazole derivatives have been explored for their anticancer activities, highlighting the utility of these compounds in cancer research. The unique mechanism of tubulin inhibition by certain [1,2,4]triazolo[1,5-a]pyrimidines, which do not bind competitively with paclitaxel but inhibit vincas binding to tubulin, represents a novel approach to cancer therapy (Zhang et al., 2007).

Enzyme Inhibition

The synthesis of novel heterocyclic compounds derived from related structures has shown significant enzyme inhibitory activities, such as lipase and α-glucosidase inhibition. These findings are crucial for developing therapeutic agents against diseases like obesity and diabetes (Bekircan et al., 2015).

properties

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-11-7-9-22(10-8-11)15(13-5-3-4-6-14(13)19)16-17(24)23-18(25-16)20-12(2)21-23/h3-6,11,15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBXZYZRSVUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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